N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

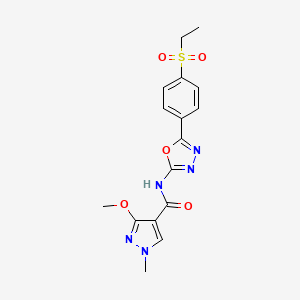

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole moiety. The pyrazole ring is substituted with a methoxy group at position 3 and a methyl group at position 1, while the oxadiazole ring is attached to a 4-(ethylsulfonyl)phenyl group. The ethylsulfonyl group may contribute to improved solubility and pharmacokinetic properties compared to simpler sulfanyl or alkyl substituents .

Properties

IUPAC Name |

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5S/c1-4-27(23,24)11-7-5-10(6-8-11)14-18-19-16(26-14)17-13(22)12-9-21(2)20-15(12)25-3/h5-9H,4H2,1-3H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWDEOYSKXQARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels, which is essential for the growth and spread of cancer cells.

Mode of Action

The compound this compound interacts with its target, VEGFR2, by binding to it. This binding inhibits the activation of the receptor, thereby preventing the signal transduction that leads to angiogenesis.

Biochemical Pathways

The interaction of this compound with VEGFR2 affects the VEGF signaling pathway. This pathway is responsible for the proliferation and migration of endothelial cells, which are key processes in angiogenesis. By inhibiting this pathway, the compound can effectively suppress the formation of new blood vessels.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of angiogenesis. This results in the suppression of tumor growth and metastasis, as the formation of new blood vessels is crucial for providing nutrients and oxygen to the tumor cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of a compound.

Biological Activity

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant biological activity. Its molecular formula is C16H17N5O5S, and it has garnered interest for its potential therapeutic applications, particularly in cancer and inflammatory diseases. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . By binding to VEGFR2, the compound inhibits the VEGF signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This inhibition can significantly impact tumor growth and metastasis by restricting the blood supply to tumors.

Biochemical Pathways

The interaction with VEGFR2 leads to various downstream effects:

- Inhibition of Angiogenesis : By blocking VEGFR2 activation, the compound prevents endothelial cell proliferation and migration.

- Induction of Apoptosis : Some studies indicate that this compound may activate caspases involved in apoptosis, particularly in cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Bioavailability : The extent and rate at which the compound enters systemic circulation are critical for its efficacy. Factors such as solubility and stability under physiological conditions play a role in determining bioavailability.

- Metabolism : The metabolic pathways for this compound are not fully elucidated; however, it is likely to undergo hepatic metabolism similar to other pyrazole derivatives.

Biological Activity

The compound exhibits a broad spectrum of biological activities:

Anticancer Activity

Several studies have highlighted its anticancer properties. For example:

- In vitro testing demonstrated significant antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) with an IC50 value of 39.70 µM .

- The compound also showed potent activity against other cancer types through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that compounds containing similar structures exhibit antimicrobial properties. Pyrazole derivatives have been reported to possess:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Some derivatives show promising results against fungal pathogens like Aspergillus niger .

Anti-inflammatory and Other Activities

The compound's anti-inflammatory potential is notable:

- It may inhibit cyclooxygenase enzymes (COX), contributing to reduced inflammation .

- Other reported activities include antidiabetic effects and potential neuroprotective properties through modulation of metabolic enzymes relevant to neurodegenerative disorders .

Case Studies

Several case studies illustrate the effectiveness of this compound:

| Study | Findings |

|---|---|

| Study 1 | Evaluated the anticancer effects on MCF7 cells; showed dose-dependent inhibition of cell growth. |

| Study 2 | Investigated antimicrobial properties; demonstrated significant activity against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL. |

| Study 3 | Assessed anti-inflammatory effects in animal models; showed reduced edema in paw models compared to controls. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Key Comparative Insights

Heterocyclic Core Variations Oxadiazole vs. Thiadiazole: The target compound’s 1,3,4-oxadiazole core offers greater metabolic stability and polarity compared to sulfur-containing thiadiazoles (e.g., ’s compound), which may exhibit stronger π-π stacking but lower solubility . Pyrazole vs.

Substituent Effects Sulfonyl vs. Sulfanyl: The ethylsulfonyl group in the target compound improves solubility and hydrogen-bonding capacity compared to ethylsulfanyl groups (), which are more lipophilic and prone to oxidation . Methoxy vs.

Biological Relevance

- Compounds with biphenyl-oxadiazole motifs () are often explored for kinase inhibition, whereas pyrazole-oxadiazole hybrids like the target compound may target inflammatory or infectious pathways due to their balanced solubility and stability .

Research Implications

Further studies should prioritize:

- In vitro assays comparing sulfonyl- vs. sulfanyl-containing analogues for solubility and target binding.

- Molecular docking to evaluate interactions with enzymes like COX-2 or bacterial dihydrofolate reductase, given the pyrazole-oxadiazole scaffold’s prevalence in anti-inflammatory and antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.